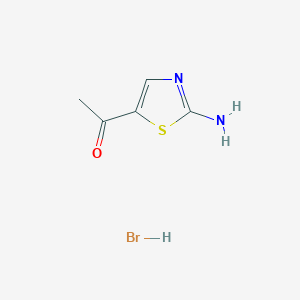
1-(2-Aminothiazol-5-yl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminothiazol-5-yl)ethanone hydrobromide is a chemical compound with the molecular formula C5H7BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminothiazol-5-yl)ethanone hydrobromide typically involves the reaction of 2-aminothiazole with acetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole and acetyl bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminothiazol-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
1-(2-Aminothiazol-5-yl)ethanone hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminothiazol-5-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: The parent compound, which lacks the ethanone and hydrobromide groups.
1-(2-Aminothiazol-5-yl)ethanone: Similar structure but without the hydrobromide group.
2-Amino-4-methylthiazole: A derivative with a methyl group at the 4-position.
Uniqueness
1-(2-Aminothiazol-5-yl)ethanone hydrobromide is unique due to the presence of the ethanone and hydrobromide groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and facilitate its use in various chemical reactions and applications.
Propriétés
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.BrH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSOMWDJYPNKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)
![2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione](/img/structure/B2801954.png)
![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)
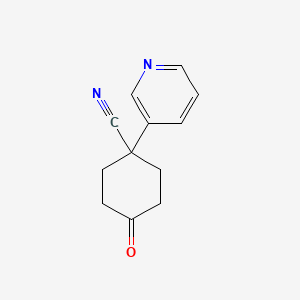
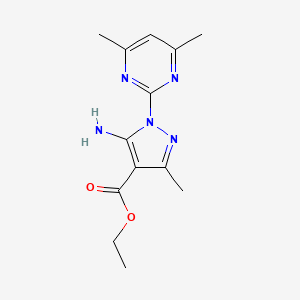
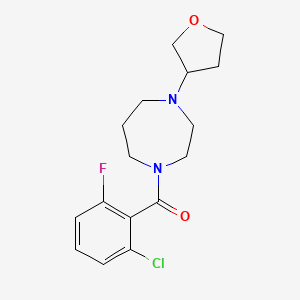
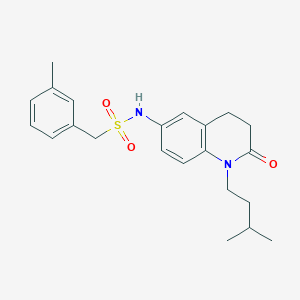
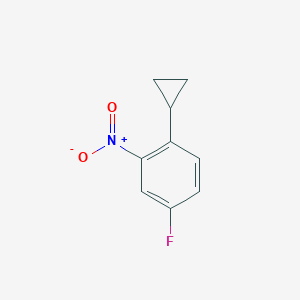
![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)

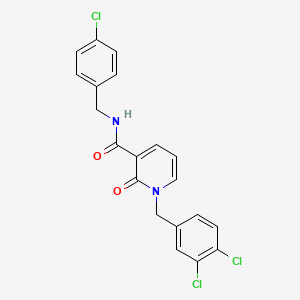
![N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2801970.png)
![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2801973.png)
![1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea](/img/structure/B2801975.png)
